4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
Overview
Description
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid is an organic compound with the chemical formula C34H24N2O8 and a molecular weight of 588.56 g/mol . This compound is typically a white solid and is soluble in some organic solvents . It is commonly used as a chemical reagent, intermediate, or ligand in organic synthesis and coordination chemistry reactions .
Preparation Methods
The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid typically involves organic synthesis methods that require a series of chemical reagents and steps to produce the target compound[2][2]. One common synthetic route involves the reaction of tert-butyl-4-bromobenzoate with 1,4-phenylenediamine under specific conditions . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency[2][2].
Chemical Reactions Analysis
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as a chemical reagent and intermediate in organic synthesis . In coordination chemistry, it serves as a ligand that can form complexes with various metal ions . Additionally, it has applications in the field of materials science, where it is used to create novel materials with specific properties . In biology and medicine, it may be used in research related to drug development and molecular interactions .
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid involves its ability to interact with specific molecular targets and pathways . As a ligand, it can bind to metal ions and form coordination complexes . These complexes can exhibit unique chemical and physical properties, which can be exploited in various applications . The specific pathways and molecular targets involved depend on the context in which the compound is used .
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid can be compared with other similar compounds, such as 4,4’,4’‘,4’‘’-(1,4-Phenylenedinitrilo)tetrakis-Benzoic acid . While both compounds share a similar core structure, they differ in their functional groups and specific chemical properties . The uniqueness of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid lies in its specific arrangement of functional groups, which can influence its reactivity and applications .
Properties
IUPAC Name |
4-(4-carboxy-N-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]anilino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQFWCYYJTPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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